2,3-Dimethyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one
Description
Properties
CAS No. |
90331-48-9 |
|---|---|
Molecular Formula |
C9H10N2O |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
2,3-dimethyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one |
InChI |
InChI=1S/C9H10N2O/c1-5-3-7-4-10-9(12)8(7)11-6(5)2/h3H,4H2,1-2H3,(H,10,12) |
InChI Key |
FRZBXVJSHRJZBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=O)NC2)N=C1C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one typically involves multi-step organic reactions. One common method starts with the esterification of 2,3-pyridinedicarboxylic acid to form the corresponding diester. This is followed by reduction using sodium borohydride and anhydrous calcium chloride to yield the intermediate diol. The diol is then subjected to cyclization under acidic conditions to form the desired pyrrolo[3,4-b]pyridine structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyridine ring or the pyrrole moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
2,3-Dimethyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of novel therapeutic agents, particularly those targeting cancer and inflammatory diseases.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation . The inhibition of FGFRs can lead to the suppression of tumor growth and metastasis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The pyrrolo[3,4-b]pyridin-7-one scaffold is highly modular, with variations in substituents significantly altering biological activity and physicochemical properties. Key analogs include:
6-Methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one
- Molecular Formula : C₈H₈N₂O
- Key Features : A [2,3-c]-fused isomer with a methyl group at position 4. Unlike the target compound, this analog lacks the 2,3-dimethyl substituents and exhibits weaker interactions with bromodomain proteins (e.g., BRD4) due to reduced steric bulk .
4-Chloro-6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one
- Molecular Formula : C₈H₇ClN₂O
- Key Features : Chlorination at position 4 enhances electrophilicity, improving binding to kinases and proteases. However, the [2,3-c] fusion reduces planarity compared to the [3,4-b] system, affecting π-stacking in enzyme active sites .
3-(Aminomethyl)-4-(2,4-dichlorophenyl)-6-(2-methoxyphenyl)-2-methyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one Molecular Formula: C₁₈H₁₉Cl₂N₃O₂ Key Features: Bulky aryl substituents at positions 4 and 6 enhance selectivity for dipeptidyl peptidase IV (DPP4) inhibition. The aminomethyl group at position 3 improves solubility and metabolic stability compared to the 2,3-dimethyl derivative .
Physicochemical Properties
- Lipophilicity : The 2,3-dimethyl groups increase logP compared to polar analogs like 4-Chloro-6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (predicted logP: 1.8 vs. 1.2) .
- Solubility: Aminomethyl-substituted derivatives (e.g., ) exhibit higher aqueous solubility (>50 μM) due to ionizable groups, whereas the target compound may require formulation optimization for bioavailability.
Q & A
Q. What are the optimal synthetic routes for 2,3-Dimethyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one?
A RhIII-catalyzed cascade oxidative alkenylation/annulation of picolinamides provides high regiocontrol and stereoselectivity for synthesizing pyrrolo[3,4-b]pyridin-7-one derivatives. This method avoids harsh conditions and enables modular substitution patterns, making it suitable for academic-scale synthesis . Alternative solvent-free Claisen–Schmidt reactions using solid KOH (e.g., for related indeno-furanones) may also be adapted, though regioselectivity must be verified via TLC and NMR .
Q. How can the structure and purity of this compound be confirmed post-synthesis?
Use a combination of -NMR, -NMR, and high-resolution mass spectrometry (HRMS) for structural validation. For example, -NMR peaks for methyl groups in similar pyrrolo-pyridinones appear at δ 2.0–2.5 ppm, while the lactam carbonyl resonates at δ 160–170 ppm in -NMR . X-ray crystallography is recommended for resolving stereochemical ambiguities, as demonstrated for analogs like 4-bromo-6-methyl-1-tosyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one .
Q. What solvents and conditions are compatible with this compound during purification?
Hot ethanol or acetone:hexane (1:1) mixtures are effective for recrystallization, as shown for structurally related dihydro-pyrrolo-pyridinones . Avoid aqueous basic conditions, as lactam rings may hydrolyze.
Advanced Research Questions
Q. How can regioselectivity challenges in annulation reactions be addressed?
Catalyst choice (e.g., RhIII vs. Pd) and substituent electronic effects critically influence regioselectivity. For example, RhIII catalysts favor alkenylation at the picolinamide’s α-position, while bulky substituents on the alkyne can shift reactivity . Computational modeling (DFT) of transition states is recommended to predict regiochemical outcomes.
Q. What strategies resolve contradictions in reported reaction yields for similar compounds?
Discrepancies often arise from trace moisture or oxygen sensitivity. For instance, yields of hydroxyazaisoindolinones (e.g., 6,7-dihydro-5-hydroxy-6-phenyl-5H-pyrrolo[3,4-b]pyridin-7-one) dropped from 72% to <50% when reactions were not conducted under inert atmospheres . Reproduce experiments with rigorous moisture/oxygen exclusion (e.g., Schlenk techniques) and validate via control studies.
Q. How can this compound’s bioactivity be explored in kinase inhibition studies?
Structural analogs like 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine are known kinase inhibitor intermediates . Perform molecular docking using kinase crystal structures (e.g., PDB: 8NJ) to predict binding affinity . Prioritize assays against ABL1, JAK2, or EGFR kinases, given the compound’s heterocyclic core.
Q. What analytical methods differentiate degradation products under physiological conditions?
Use LC-MS/MS with simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) to track hydrolytic degradation. For example, lactam ring-opening in 7H-pyrrolo[2,3-d]pyrimidines generates carboxylic acid derivatives detectable via negative-ion mode MS .
Key Recommendations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
